1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide
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Overview
Description
1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties.
Mechanism of Action
The exact mechanism of action of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide can improve memory and cognitive function in animal models. The compound has also been shown to have antioxidant and anti-inflammatory properties, which can protect the brain from oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide is its high potency and selectivity for acetylcholinesterase inhibition. This makes it a valuable tool for studying the role of acetylcholine in neurological disorders. However, the compound is also highly lipophilic, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase for the treatment of neurological disorders. Another direction is the investigation of the compound's potential as a neuroprotective agent in other conditions such as traumatic brain injury and stroke. Additionally, the compound's anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of other diseases such as cancer and cardiovascular disease.
Synthesis Methods
The synthesis of 1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide involves the reaction of cyclohexylmethylamine, 3-fluorobenzyl chloride, and 3-piperidone in the presence of a base and a solvent. The reaction proceeds through nucleophilic substitution and results in the formation of the desired compound.
Scientific Research Applications
1-(cyclohexylmethyl)-N-(3-fluorobenzyl)-6-oxo-3-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques in the brain.
properties
IUPAC Name |
1-(cyclohexylmethyl)-N-[(3-fluorophenyl)methyl]-6-oxopiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-18-8-4-7-16(11-18)12-22-20(25)17-9-10-19(24)23(14-17)13-15-5-2-1-3-6-15/h4,7-8,11,15,17H,1-3,5-6,9-10,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBVRZHWOAHXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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